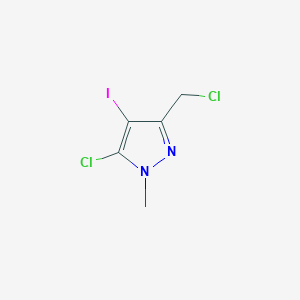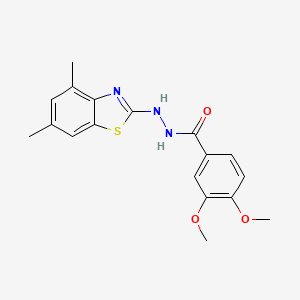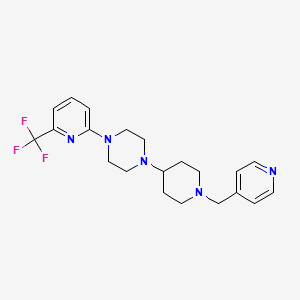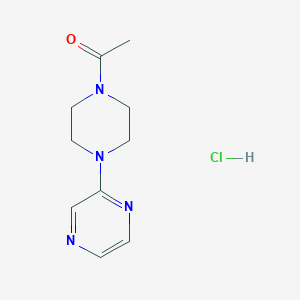![molecular formula C19H19ClF3N3O2 B2361778 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone CAS No. 692737-09-0](/img/structure/B2361778.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a six-membered ring with one nitrogen atom and two carbon atoms substituted with a chloro and a trifluoromethyl group. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a methoxyphenyl group and an ethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. For example, trifluoromethylpyridine derivatives can be obtained by direct chlorination and fluorination of 3-picoline . Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the piperazine ring is saturated and flexible. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Radiolabeled Antagonists in PET Imaging
- [18F]p-MPPF as a Radiolabeled Antagonist : The compound [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a variant of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone, has been utilized in positron emission tomography (PET) to study the serotonergic neurotransmission. This research involves chemistry, radiochemistry, and the evaluation of animal and human data with PET, including toxicity and metabolism studies (Plenevaux et al., 2000).
Design and Synthesis for Antipsychotic Activity
- Synthesis of Antipsychotic Derivatives : Research has been conducted on the design and synthesis of derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, including compounds similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone. These compounds showed significant anti-dopaminergic and anti-serotonergic activity, with some derivatives exhibiting an impressive antipsychotic profile (Bhosale et al., 2014).
Synthesis and Biological Activity in Antimicrobial Agents
- Antimicrobial and Antioxidant Activities : Triazole derivatives containing a piperazine nucleus have been synthesized and tested for biological potentials including antimicrobial and antioxidant activities. These derivatives were examined under various green chemistry techniques, offering insights into their potential use as antimicrobial agents (Mermer et al., 2018).
Antiarrhythmic and Antihypertensive Effects
- Effects on Cardiovascular System : A study on pyrrolidin-2-one and pyrrolidine derivatives revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, similar in structure to the compound , displayed strong antiarrhythmic and antihypertensive activities. The study suggests these effects may be related to their alpha-adrenolytic properties (Malawska et al., 2002).
N-oxide Analogs for 5-HT1A Receptor Antagonists
- Development of N-oxide Analogs : N-oxide analogs of compounds similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone have been developed as high affinity 5-HT1A receptor antagonists. These analogs, studied for their potential in radioligand imaging with PET, show high affinity for 5-HT1A receptors and may be valuable as new pharmacological tools (Marchais-Oberwinkler et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O2/c1-28-15-4-2-14(3-5-15)25-6-8-26(9-7-25)18(27)11-17-16(20)10-13(12-24-17)19(21,22)23/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJFRHGCWRIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2361695.png)
![N-(4-methyl-2-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}phenyl)acetamide](/img/structure/B2361696.png)


![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)
![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)

![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)